molecular formula C10H14O5 B2518299 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2375195-27-8

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2518299
CAS No.: 2375195-27-8
M. Wt: 214.217
InChI Key: AEYAQQBSPKVXSU-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used as an antidepressant and anxiolytic drug. It was first synthesized in 1977 by the Swiss pharmaceutical company Hoffmann-La Roche. Since then, it has been extensively studied for its therapeutic potential and mechanism of action.

Scientific Research Applications

Biotechnological Applications of Carboxylic Acids

Carboxylic acids, such as lactic acid, have diverse applications in the synthesis of biodegradable polymers and as feedstock for green chemistry. Lactic acid can be converted into valuable chemicals like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes, highlighting the potential of carboxylic acids in sustainable chemistry (Gao, Ma, & Xu, 2011).

Impact on Biocatalyst Inhibition

Carboxylic acids are known to inhibit microbial activity at concentrations below desired yields, affecting the production of biorenewable chemicals. The inhibition mechanisms include damage to cell membranes and internal pH decrease, providing insights into engineering microbial strains for better industrial performance (Jarboe, Royce, & Liu, 2013).

Extraction and Separation Technologies

Supercritical fluids and organic solvents are used for the reactive extraction of carboxylic acids from aqueous solutions, showcasing efficient methods for separating carboxylic acids, which could be applicable for related compounds (Djas & Henczka, 2018).

Conversion to Furan Derivatives

Carboxylic acids derived from biomass, including 5-Hydroxymethylfurfural (HMF) and its derivatives, represent a renewable feedstock for the production of fuels, solvents, and polymers, illustrating the potential of carboxylic acids in renewable resource conversion (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanisms of Lignin Acidolysis

Studies on the acidolysis of lignin model compounds provide insights into the degradation mechanisms of complex organic molecules, which could be relevant for understanding the reactivity of complex carboxylic acids in biomass conversion processes (Yokoyama, 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statements H301 and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures have been studied for their potential in creating transparent metal-organic frameworks .

Properties

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(13)9-2-4-10(5-3-9,7(11)12)15-6-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYAQQBSPKVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375195-27-8
Record name 4-(methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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